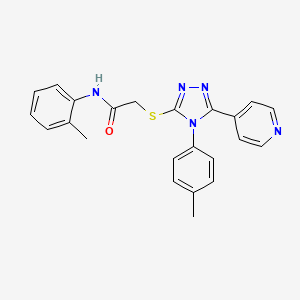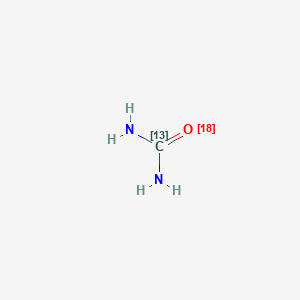
diamino(113C)methan(18O)one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diamino(113C)methan(18O)one is a compound of interest in various scientific fields due to its unique isotopic composition and potential applications. The compound features carbon-13 and oxygen-18 isotopes, which make it particularly useful in research involving isotopic labeling and tracing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diamino(113C)methan(18O)one typically involves the reaction of isotopically labeled precursors. One common method is the reaction of carbon-13 labeled formaldehyde with ammonia in the presence of oxygen-18 labeled water. The reaction is carried out under controlled conditions to ensure the incorporation of the isotopes into the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity isotopically labeled reagents and advanced reaction vessels to maintain the integrity of the isotopes. The reaction conditions are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diamino(113C)methan(18O)one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Diamino(113C)methan(18O)one has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of isotopes into biological molecules.
Medicine: Utilized in diagnostic imaging and as a tracer in pharmacokinetic studies.
Industry: Applied in the development of new materials and in quality control processes.
Mecanismo De Acción
The mechanism of action of diamino(113C)methan(18O)one involves its interaction with various molecular targets. The isotopic labels allow researchers to track the compound’s distribution and transformation in different systems. The pathways involved include incorporation into metabolic cycles and interaction with specific enzymes or receptors.
Comparación Con Compuestos Similares
Diamino(113C)methan(18O)one can be compared with other isotopically labeled compounds such as:
Diamino(12C)methan(16O)one: The non-labeled version of the compound.
Diamino(113C)methan(16O)one: Labeled with carbon-13 but not oxygen-18.
Diamino(12C)methan(18O)one: Labeled with oxygen-18 but not carbon-13.
The uniqueness of this compound lies in its dual isotopic labeling, which provides more detailed information in tracing studies compared to single-labeled compounds.
Propiedades
Fórmula molecular |
CH4N2O |
|---|---|
Peso molecular |
63.048 g/mol |
Nombre IUPAC |
diamino(113C)methan(18O)one |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1,4+2 |
Clave InChI |
XSQUKJJJFZCRTK-URHJBJCFSA-N |
SMILES isomérico |
[13C](=[18O])(N)N |
SMILES canónico |
C(=O)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene](/img/structure/B12053833.png)
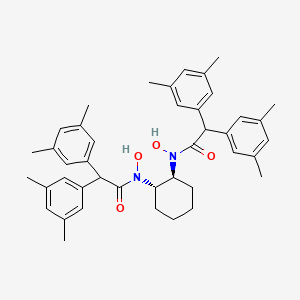
![{2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B12053845.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12053849.png)



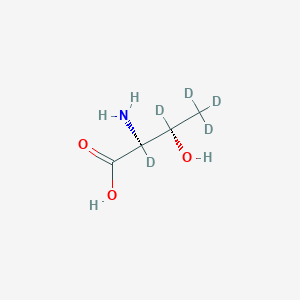
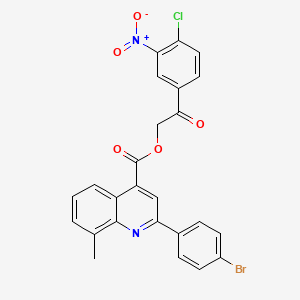

![(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid](/img/structure/B12053910.png)
